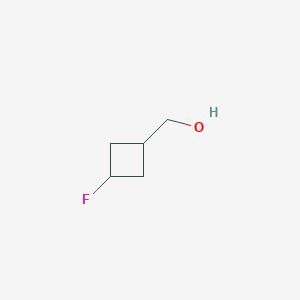

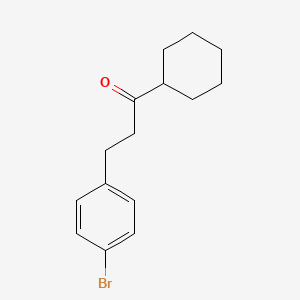

![molecular formula C8H4BrN3 B1442055 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190317-45-3](/img/structure/B1442055.png)

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

説明

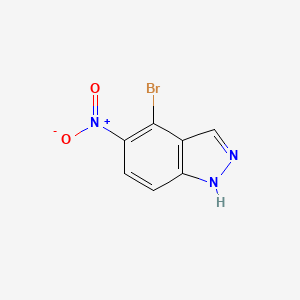

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound with the CAS Number: 1190317-45-3. It has a molecular weight of 222.04 . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile consists of fused six-membered pyridine and five-membered pyrrole rings . The InChI Code for this compound is 1S/C8H4BrN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H, (H,11,12) .Physical And Chemical Properties Analysis

5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a solid at room temperature . It has a molecular weight of 222.04 .科学的研究の応用

Kinase Inhibition

5-Bromo-6-cyano-7-azaindole: has been identified as a key scaffold in the design of kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and the regulation of cellular activities. Inhibitors targeting kinases have therapeutic potential in treating various diseases, including cancer, due to their ability to modulate signaling pathways.

Application Summary

The azaindole framework is utilized to create molecules that can interfere with kinase activity, potentially leading to the development of new drugs.

Experimental Procedures

Synthetic routes are designed to introduce functional groups that enhance the binding affinity and selectivity towards specific kinases.

Results

Compounds based on this scaffold have shown promising results in inhibiting kinase activity, which is a significant step in drug discovery.

Cancer Research

The compound’s derivatives are being explored for their potential as biologically active compounds in cancer treatment . The structural similarity to indoles, which are prevalent in natural products and drugs, makes it a candidate for developing new therapeutic agents.

Application Summary

Research focuses on synthesizing derivatives that can target and kill cancer cells without harming healthy cells.

Experimental Procedures

Chemical modifications of the core structure aim to improve its interaction with cancer cell targets.

Results

Some derivatives have demonstrated the ability to inhibit the growth of cancer cells in vitro.

Material Science

In material science, 5-Bromo-6-cyano-7-azaindole can be used as a precursor for creating organic compounds with specific electronic properties .

Application Summary

The electronic attributes of azaindoles make them suitable for developing materials with desired conductivity and reactivity.

Experimental Procedures

The compound is incorporated into larger molecular frameworks to test its impact on material properties.

Results

Materials developed using this compound have shown improved performance in electronic applications.

Biological Process Modulation

Azaindoles, including 5-Bromo-6-cyano-7-azaindole , are recognized as privileged structures in biological process modulation .

Application Summary

These compounds can interact with biological macromolecules, influencing various physiological processes.

Experimental Procedures

The interaction with proteins and nucleic acids is studied to understand the modulation mechanism.

Results

The compound has been found to affect certain biological pathways, offering insights into new drug development strategies.

Chemical Synthesis

5-Bromo-6-cyano-7-azaindole: serves as an intermediate in the synthesis of complex organic molecules .

Application Summary

Its reactivity allows for the construction of diverse chemical structures, expanding the toolkit for synthetic chemists.

Experimental Procedures

The compound undergoes various chemical reactions to form new bonds and molecular architectures.

Results

It has enabled the synthesis of numerous novel compounds with potential applications in different fields of chemistry.

Drug Optimization

The azaindole core can be used to modulate and finely tune drug properties such as solubility, pKa, and lipophilicity .

Application Summary

Modifying drugs with the azaindole scaffold can lead to improved pharmacokinetic and pharmacodynamic profiles.

Experimental Procedures

Drugs are derivatized with the azaindole core, and their properties are measured and compared to the original compounds.

Results

Enhanced drug properties have been observed, leading to better efficacy and reduced side effects.

Analytical Chemistry

As an analytical standard, 5-Bromo-6-cyano-7-azaindole helps in the calibration of instruments and validation of analytical methods .

Application Summary

Its well-defined structure and properties make it an excellent reference for quantitative and qualitative analysis.

Experimental Procedures

The compound is used to establish baselines and benchmarks in various analytical techniques.

Results

Improved accuracy and precision in analytical measurements have been achieved using this compound as a standard.

Environmental Studies

The environmental behavior of azaindole derivatives, including 5-Bromo-6-cyano-7-azaindole , is studied to assess their impact on ecosystems .

Safety and Hazards

作用機序

Mode of Action

Without specific knowledge of the compound’s biological targets, it’s challenging to describe the exact mode of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. The compound’s structure suggests that it could interact with various biological targets through hydrogen bonding or pi-pi stacking interactions .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are currently unknown. As a synthetic chemical, its bioavailability, metabolism, and excretion would depend on various factors, including its formulation, route of administration, and the individual’s physiological conditions .

Result of Action

As a synthetic building block, its primary use is in the synthesis of more complex molecules, rather than exerting a direct biological effect .

Action Environment

The action, efficacy, and stability of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within a biological system .

特性

IUPAC Name |

5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-3-5-1-2-11-8(5)12-7(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUFULNLPSLSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C=C21)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696636 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190317-45-3 | |

| Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

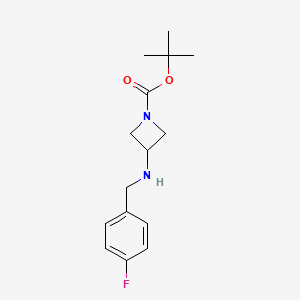

![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)

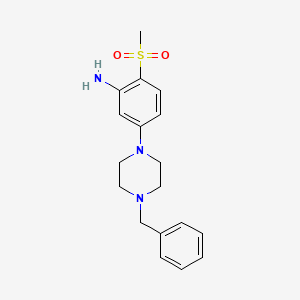

![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)

![3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1441984.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

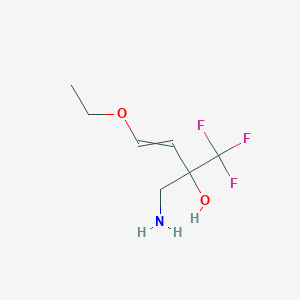

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)